CID 71355253 CID 71355253
Brand Name: Vulcanchem
CAS No.:
VCID: VC19721190
InChI: InChI=1S/Au.4Sn
SMILES:
Molecular Formula: AuSn4
Molecular Weight: 671.8 g/mol

CID 71355253

CAS No.:

Cat. No.: VC19721190

Molecular Formula: AuSn4

Molecular Weight: 671.8 g/mol

* For research use only. Not for human or veterinary use.

CID 71355253 -

Specification

Molecular Formula AuSn4
Molecular Weight 671.8 g/mol
Standard InChI InChI=1S/Au.4Sn
Standard InChI Key JIXUAQLMYWIFTF-UHFFFAOYSA-N
Canonical SMILES [Sn].[Sn].[Sn].[Sn].[Au]

Introduction

Molecular Composition and Structural Characteristics

Molecular Formula and Weight

The compound’s molecular formula is Ga₂H₆Li₃, indicating a stoichiometric ratio of two gallium (Ga) atoms, six hydrogen (H) atoms, and three lithium (Li) atoms . Its molecular weight is 166.4 g/mol, computed using standardized atomic weights . The formula suggests a coordination complex where lithium ions interact with gallium hydride (GaH₃) units.

Structural Representation

The SMILES notation for CID 71372251 is [Li].[Li].[Li].[GaH3].[GaH3] , reflecting three lithium atoms and two distinct GaH₃ moieties. The absence of covalent bonds between lithium and gallium hydride units implies an ionic or weakly coordinated structure.

2D and 3D Structural Limitations

While the 2D structure is defined by the SMILES string, 3D conformer generation is disallowed due to unsupported elements (gallium and lithium) and atypical valences in the MMFF94s force field . This limitation restricts computational modeling of its spatial arrangement.

Computational Descriptors and Identifiers

InChI and InChIKey

The International Chemical Identifier (InChI) for CID 71372251 is:
InChI=1S/2Ga.3Li.6H , which enumerates the constituent atoms. The corresponding InChIKey is DIFWYCTWNDKZEQ-UHFFFAOYSA-N , a hashed version used for database searches.

Wikidata Reference

The compound is cataloged in Wikidata under the identifier Q82765156 , enabling cross-referencing with external databases.

Physicochemical Properties

Computed Properties

Key computed properties include :

PropertyValueMethod/Rationale
Hydrogen Bond Donor Count0No H atoms capable of donating bonds
Hydrogen Bond Acceptor Count0No electronegative atoms to accept H bonds
Rotatable Bond Count0Rigid structure with no single bonds
Exact Mass166.94524 DaSum of isotopic masses
Monoisotopic Mass164.94611 DaMass of the most abundant isotope

Stability and Reactivity

The absence of rotatable bonds and hydrogen-bonding sites suggests low conformational flexibility and limited solubility in polar solvents. The ionic nature of Li⁺ and GaH₃⁻ units may confer reactivity with protic solvents or oxidizing agents.

Synthesis and Modification History

Creation and Update Dates

CID 71372251 was first registered in PubChem on May 22, 2013, with the most recent modification on April 5, 2025 . The update likely reflects revisions to computed properties or structural annotations.

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